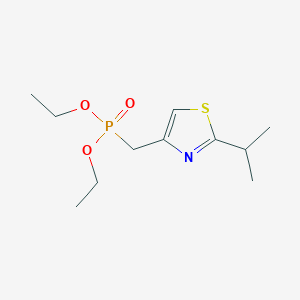

Diethyl 2-isopropylthiazole-4-methylphosphonate

Descripción general

Descripción

Diethyl 2-isopropylthiazole-4-methylphosphonate (DITMP) is an organophosphonate compound that is widely used in the scientific research community. It has been used in a variety of applications, ranging from biochemistry and physiology to drug development.

Aplicaciones Científicas De Investigación

Clinical and Experimental Applications

Diethyl 2-isopropylthiazole-4-methylphosphonate is part of the organophosphorus epoxides class, which demonstrates significant potential in the medical field. A notable compound, Glyciphon (diglycidyl ether of methylphosphonic acid), shares structural similarities with Diethyl 2-isopropylthiazole-4-methylphosphonate. Glyciphon has been explored for its antiblastoma activity, low toxicity, and high safety profile, particularly in the treatment of basal cell carcinoma (BCC). Its antiproliferative activity is crucial in inhibiting DNA synthesis and blocking cell cycle phases, making it effective against primary BCC and its recurrences post radiation and surgery (Zalyalyutdinova & Garaev, 2015).

Environmental Relevance and Wastewater Treatment

Compounds similar to Diethyl 2-isopropylthiazole-4-methylphosphonate, particularly phosphonates like PBTC, HEDP, NTMP, EDTMP, and DTPMP, have seen a rise in environmental and industrial applications. Despite their resistance to biological degradation, these phosphonates can be efficiently removed (over 80%) in wastewater treatment plants (WWTPs) using chemical phosphate precipitation. However, challenges such as potential eutrophication due to abiotic degradation (mainly photolysis) and interference with phosphate precipitation in WWTPs have been noted. This underscores the importance of removing phosphonates, especially from industrial wastewaters, to prevent environmental and operational issues in WWTPs (Rott, Steinmetz, & Metzger, 2018).

Propiedades

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGPICWINPMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376805 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-isopropylthiazole-4-methylphosphonate | |

CAS RN |

675201-26-0 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

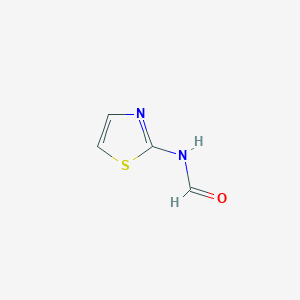

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)